Bemcentinib

Kinase selectivity Off-target profiling Preclinical pharmacology

Bemcentinib (R428, BGB324) is a first-in-class, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase. Discovered by Rigel Pharmaceuticals as R428 and subsequently licensed to BerGenBio for clinical development, the compound has an IC50 of 14 nM for AXL kinase inhibition.

Molecular Formula C30H34N8
Molecular Weight 506.6 g/mol
CAS No. 1037624-75-1
Cat. No. B612113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemcentinib
CAS1037624-75-1
SynonymsBGB324;  BGB-324;  BGB 324;  R 428;  R-428;  R428;  Bemcentinib
Molecular FormulaC30H34N8
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76
InChIInChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1
InChIKeyKXMZDGSRSGHMMK-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bemcentinib (CAS 1037624-75-1): Selective AXL Kinase Inhibitor for Cancer Research and Drug Development


Bemcentinib (R428, BGB324) is a first-in-class, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase [1]. Discovered by Rigel Pharmaceuticals as R428 and subsequently licensed to BerGenBio for clinical development, the compound has an IC50 of 14 nM for AXL kinase inhibition [2]. Its selectivity profile distinguishes it from other kinase inhibitors: >100-fold selectivity for AXL versus Abl, 50- to >100-fold selectivity over TAM family kinases Mer and Tyro3, and >100-fold selectivity compared to InsR, EGFR, HER2, and PDGFRβ in cellular assays .

Why Generic Substitution Fails for Bemcentinib: Selectivity and PK Differentiation from Multi-Targeted Kinase Inhibitors


AXL-targeting agents vary dramatically in kinase selectivity, oral bioavailability, and clinical positioning. While some compounds such as cabozantinib and gilteritinib inhibit AXL as part of broader multi-kinase profiles [1], bemcentinib's >100-fold selectivity window for AXL over Abl, Mer, Tyro3, and non-TAM kinases defines a distinct pharmacological footprint. Additionally, bemcentinib's oral bioavailability and established clinical dosing in phase Ib/IIa trials [2] represent procurement-relevant differentiators that cannot be assumed for other AXL-targeting tool compounds or clinical candidates. Substitution with less selective AXL inhibitors risks confounding experimental outcomes with off-target kinase effects.

Quantitative Differentiation Evidence for Bemcentinib vs. Alternative AXL Inhibitors


Kinase Selectivity: Bemcentinib vs. Cabozantinib and Gilteritinib

Bemcentinib demonstrates a unique selectivity profile compared to multi-targeted kinase inhibitors that also inhibit AXL. Against a panel of off-target kinases, bemcentinib exhibits >100-fold selectivity for AXL over Abl, and >50- to >100-fold selectivity over Mer and Tyro3, respectively, in cellular assays . In contrast, cabozantinib inhibits VEGFR2, c-Met, Kit, and Flt3 with sub-nanomolar to low nanomolar potency (IC50 values: VEGFR2 0.035 nM, c-Met 1.3 nM, Kit 4.6 nM, Flt3 11.3 nM) in addition to AXL (IC50 7 nM) . Gilteritinib, while a potent AXL inhibitor (IC50 <1 nM), is primarily a FLT3 inhibitor (IC50 0.29 nM) and does not share bemcentinib's selectivity window across the broader kinome . This selectivity translates to a reduced likelihood of off-target-driven phenotypes in AXL-focused studies.

Kinase selectivity Off-target profiling Preclinical pharmacology

AXL Potency: Bemcentinib vs. Dubermatinib and Amuvatinib

Bemcentinib inhibits AXL with an IC50 of 14 nM in biochemical assays . Among other AXL-targeting small molecules in clinical development, dubermatinib (TP-0903) demonstrates an AXL IC50 of 27 nM , representing an approximately 1.9-fold lower potency relative to bemcentinib. Amuvatinib (MP-470) shows an AXL IC50 of 10 nM [1], which is 1.4-fold more potent than bemcentinib in vitro, though amuvatinib also potently inhibits c-Kit, PDGFR, and Flt3, lacking bemcentinib's narrow selectivity profile. This positions bemcentinib as an intermediate-potency AXL inhibitor with a superior selectivity window.

AXL inhibition IC50 comparison TAM family kinases

Clinical Development Stage: Bemcentinib vs. Other AXL Inhibitors

Bemcentinib is the most clinically advanced selective AXL inhibitor, having completed multiple phase Ib/IIa trials and demonstrating safety and preliminary efficacy in AML and solid tumors [1]. A 2025 phase 1b/2a trial (NCT02488408) established a loading/maintenance dose of 400/200 mg, with combination therapy showing a composite complete remission rate (CRc) of 30% when combined with low-dose cytarabine in AML patients [2]. In contrast, dubermatinib (TP-0903) remains in phase I/II trials for FLT3-mutated AML , and amuvatinib has not progressed beyond phase II. This clinical maturation provides procurement confidence in bemcentinib's drug-like properties, safety profile, and formulation for in vivo studies.

Clinical phase Translational research Procurement planning

In Vivo Pharmacokinetics: Oral Bioavailability and Tissue Distribution

Bemcentinib is orally bioavailable with dose-dependent plasma exposure demonstrated in preclinical models. In female BALB/c mice, a single oral dose of 25 mg/kg yields a plasma half-life of 4 hours, while a 75 mg/kg dose extends the half-life to 13 hours, with effective tissue distribution [1]. Clinical pharmacokinetic data from a phase 1 study in healthy male subjects (NCT06469138) confirms oral absorption and characterizes terminal elimination half-life parameters [2]. In contrast, many tool-compound AXL inhibitors lack published oral PK data or require intraperitoneal administration for in vivo studies. This established oral PK profile facilitates dosing regimen design for chronic in vivo efficacy studies.

Pharmacokinetics Oral bioavailability In vivo modeling

Optimal Research and Industrial Applications for Bemcentinib Based on Quantitative Differentiation


AXL-Specific Signaling Studies in Cancer Models

Researchers requiring specific interrogation of AXL-dependent pathways in cancer cell lines or in vivo tumor models should select bemcentinib for its demonstrated >50- to >100-fold selectivity window over Mer, Tyro3, and Abl in cellular assays . This selectivity reduces confounding off-target effects observed with multi-kinase inhibitors like cabozantinib or gilteritinib, which potently inhibit VEGFR2, c-Met, or FLT3 . The compound's 14 nM IC50 provides robust AXL inhibition while maintaining a clean selectivity profile for pathway analysis.

In Vivo Efficacy Studies Requiring Oral Dosing

For chronic in vivo tumor models or metastasis studies, bemcentinib's established oral bioavailability and dose-dependent pharmacokinetics (t1/2 of 4-13 hours in mice) [1] enable reproducible daily oral dosing without the need for IP injection. The published in vivo efficacy data in MDA-MB-231 breast cancer dissemination models (125 mg/kg p.o.) [2] provides a validated reference for dosing regimen design.

Translational Research with Clinical Correlate

Investigators planning translational studies that require alignment with clinical compound properties should prioritize bemcentinib due to its advanced clinical stage and published phase Ib/IIa safety and efficacy data (NCT02488408) [3]. The established clinical dosing of 400/200 mg loading/maintenance and characterized adverse event profile provide a translational bridge that less clinically advanced AXL inhibitors (e.g., dubermatinib) do not yet offer .

Chemosensitization and Combination Therapy Studies

Bemcentinib has demonstrated chemosensitization effects in preclinical models, including synergy with vincristine and cyclophosphamide in rhabdomyosarcoma [4] and enhanced suppression of liver micrometastasis when combined with cisplatin [2]. These validated combination data support procurement for studies investigating AXL inhibition as an adjunct to standard-of-care chemotherapeutics, where bemcentinib's selectivity profile minimizes additive toxicity from off-target kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemcentinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.